3-(2-Bromoethylcarbamoyl)phenylboronic acid
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Overview
Description
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is an organoboron compound that features a phenylboronic acid moiety substituted with a 3-[(2-bromoethyl)carbamoyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the 3-[(2-BROMOETHYL)CARBAMOYL] Group: This step involves the reaction of phenylboronic acid with 2-bromoethyl isocyanate under appropriate conditions to introduce the 3-[(2-bromoethyl)carbamoyl] group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The phenylboronic acid moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides under palladium catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under mild temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield a corresponding amide.
Coupling Reactions: Products are typically biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Mechanism:
Suzuki-Miyaura Coupling: The mechanism involves oxidative addition of the aryl or vinyl halide to the palladium catalyst, transmetalation with the phenylboronic acid, and reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways:
Palladium Catalysis: The palladium catalyst plays a crucial role in facilitating the coupling reaction by undergoing cycles of oxidation and reduction.
Comparison with Similar Compounds
Phenylboronic Acid: Shares the phenylboronic acid moiety but lacks the 3-[(2-bromoethyl)carbamoyl] group.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Uniqueness:
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is unique due to the presence of the 3-[(2-bromoethyl)carbamoyl] group, which provides additional reactivity and potential for further functionalization compared to simpler boronic acids.
Properties
Molecular Formula |
C9H11BBrNO3 |
---|---|
Molecular Weight |
271.91 g/mol |
IUPAC Name |
[3-(2-bromoethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BBrNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) |
InChI Key |
PTYUAZULKMGESY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCBr)(O)O |
Origin of Product |
United States |
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